o-((4-Bromothiophen-2-yl)methyl)hydroxylamine
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Overview
Description
o-((4-Bromothiophen-2-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . This compound features a bromothiophene moiety linked to a hydroxylamine group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((4-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous medium, often using sodium hydroxide as the base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: o-((4-Bromothiophen-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: o-((4-Bromothiophen-2-yl)methyl)hydroxylamine is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems, including their antimicrobial and anticancer properties .
Medicine: The compound’s derivatives have shown potential in developing new therapeutic agents, particularly in targeting specific enzymes and receptors involved in diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of o-((4-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The bromothiophene moiety plays a crucial role in binding to the active sites of enzymes, while the hydroxylamine group can participate in redox reactions, modulating the activity of the target molecules .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- 5-Bromothiophene-2-carbaldehyde
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
Uniqueness: o-((4-Bromothiophen-2-yl)methyl)hydroxylamine stands out due to its unique combination of a bromothiophene moiety and a hydroxylamine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H6BrNOS |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
O-[(4-bromothiophen-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H6BrNOS/c6-4-1-5(2-8-7)9-3-4/h1,3H,2,7H2 |
InChI Key |
MWLVHZKBFJFRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)CON |
Origin of Product |
United States |
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